4-[(Methylcarbamoyl)methoxy]benzoic acid
Description
4-[(Methylcarbamoyl)methoxy]benzoic acid is a benzoic acid derivative featuring a methylcarbamoyl-substituted methoxy group at the para position of the aromatic ring. Its molecular formula is C10H11NO5, with a molecular weight of 225.20 g/mol. The methylcarbamoyl group (–NH–CO–CH3) introduces both polar and hydrogen-bonding capabilities, influencing solubility, bioavailability, and receptor interactions.
Properties
IUPAC Name |
4-[2-(methylamino)-2-oxoethoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-11-9(12)6-15-8-4-2-7(3-5-8)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUCLCDFOCKSIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methylcarbamoyl)methoxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with methyl isocyanate in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Methylcarbamoyl)methoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
4-[(Methylcarbamoyl)methoxy]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Methylcarbamoyl)methoxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
4-[3-(4-Bromo-2-fluorophenyl)-2-oxo-5-oxazolidinyl]methoxybenzoic Acid
- Structure : Differs by an oxazolidinyl ring and bromo/fluoro substituents.
- Activity : In WHHL rabbits, its (R)-enantiomer reduced serum total cholesterol (TC) and triglycerides (TG) more effectively than pravastatin and bezafibrate. Stereochemistry significantly impacts efficacy, with enantiomers outperforming racemic mixtures [1].
- Key Insight : Bulky substituents (e.g., oxazolidinyl) enhance lipid-lowering activity but may reduce oral bioavailability due to increased molecular weight.
4-(Methoxycarbonyl)benzoic Acid
- Structure : Methoxycarbonyl (–O–CO–OCH3) instead of methylcarbamoyl methoxy.
- Used in peptide synthesis and HPLC analysis [2].
4-(Methoxymethyl)benzoic Acid (CAS 67003-50-3)
- Structure : Methoxymethyl (–CH2–O–CH3) substituent.
- Synthesis : Achieved in 97% purity via optimized routes, highlighting the feasibility of synthesizing para-substituted benzoic acids [3].
- Comparison : The methoxymethyl group lacks hydrogen-bonding capacity, reducing interactions with biological targets compared to methylcarbamoyl.
4-Hydroxy-3-(methoxycarbonyl)benzoic Acid
- Structure : Hydroxy and methoxycarbonyl groups at positions 4 and 3.
- Hazards : Classified as H302 (oral toxicity) and H315 (skin irritation), suggesting similar safety precautions are needed for benzoic acid derivatives with electron-withdrawing groups [14].
Physical Properties
| Compound | Melting Point (°C) | Solubility (Water) | LogP | |
|---|---|---|---|---|
| 4-[(Methylcarbamoyl)methoxy]benzoic Acid (Predicted) | 180–185 | Low (polar aprotic solvents) | 1.2–1.5 | |
| 4-(Methoxycarbonyl)benzoic Acid | 158–160 | Moderate in DMSO | 1.8 | [2] |
| 4-(Methoxymethyl)benzoic Acid | 120–122 | Low in water | 1.1 | [3] |
Biological Activity
4-[(Methylcarbamoyl)methoxy]benzoic acid, also known as 3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid, is a benzoic acid derivative characterized by the presence of methoxy and methylcarbamoyl functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₃N₁O₅, with a molecular weight of 239.22 g/mol. The structure includes:
- Methoxy group : Enhances solubility and biological activity.
- Methylcarbamoyl group : Potentially increases binding affinity to biological targets.
1. Enzyme Interactions
Research indicates that this compound may interact with various enzymes, particularly cyclooxygenase (COX) enzymes involved in inflammatory pathways. Preliminary docking studies suggest a significant binding affinity, indicating potential anti-inflammatory properties.
2. Protein Degradation Systems
In studies involving benzoic acid derivatives, compounds similar to this compound have been shown to promote the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). This suggests that such compounds could serve as modulators for cellular proteostasis, potentially offering therapeutic benefits in age-related diseases .
3. Antioxidant and Cytotoxic Activities
The antioxidant properties of this compound have been explored in various studies. For instance, it has demonstrated cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent. The mechanisms underlying these effects are likely related to its ability to induce apoptosis in tumor cells .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Methoxy-4-methylbenzoic acid | C₉H₁₀O₃ | Lacks methylcarbamoyl group; simpler structure |
| 4-Methylbenzoic acid | C₈H₈O₂ | No methoxy groups; basic benzoic structure |
| 2-Methoxybenzoic acid | C₈H₈O₃ | Different position of methoxy; less complex |
The presence of both methoxy and methylcarbamoyl groups in this compound may enhance its biological activity compared to simpler benzoic acid derivatives.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of benzoic acid derivatives:
- In Silico Studies : Computational modeling has indicated that similar compounds can act as putative binders to cathepsins B and L, enzymes critical for protein degradation. The findings suggest that these compounds may enhance proteasomal activity, which is beneficial for cellular health .
- Cell-Based Assays : In vitro experiments have demonstrated that certain derivatives activate chymotrypsin-like enzymatic activities at concentrations as low as 5 µM, indicating their potency as biological agents .
- Antimicrobial Activity : Similar compounds have shown antimicrobial effects against various pathogens, suggesting potential applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
